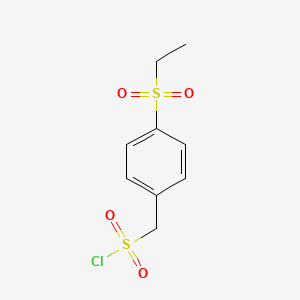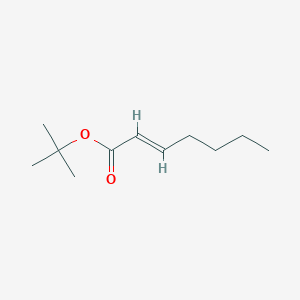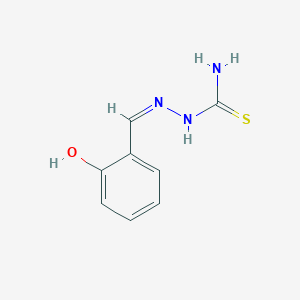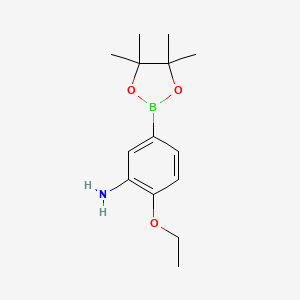
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. The ethoxy group at the 2-position of the aniline ring further distinguishes this compound. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-boron bonds.
Preparation Methods
The synthesis of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves the reaction of 2-ethoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, nickel, copper complexes
Major products formed from these reactions include substituted anilines, boronic acids, and various cross-coupled products.
Scientific Research Applications
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy, due to the unique properties of boron atoms in neutron capture therapy.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, where boron-containing compounds enhance material properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boron atom to the desired substrate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be compared with other boronic acid derivatives, such as:
- 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 2-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
These compounds share similar structural features but differ in the substituents attached to the aniline ring. The unique ethoxy group in this compound imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H22BNO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6,16H2,1-5H3 |
InChI Key |
XFHIRXOZLBKTLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11753504.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
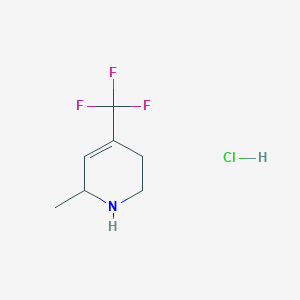
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
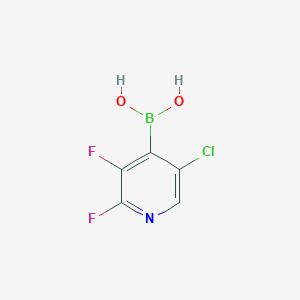
![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
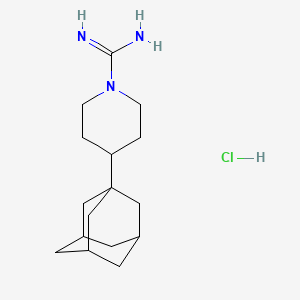
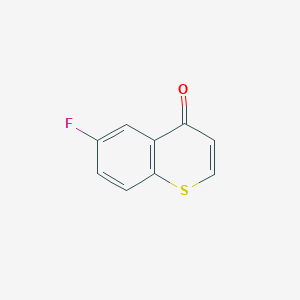
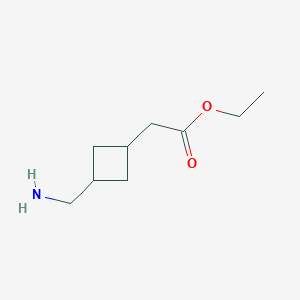
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
